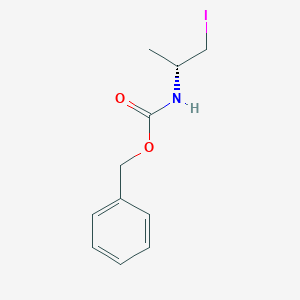

(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl N-[(2R)-1-iodopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUAECGJTISEEG-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CI)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CI)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the iodination of a suitable precursor, followed by the introduction of the carbamic acid benzyl ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of ®-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester may involve large-scale synthesis techniques such as continuous flow reactors or batch processing. These methods are optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

®-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its iodine atom can be used for radiolabeling, allowing for the tracking of biological processes.

Medicine

In medicine, ®-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester has potential applications in drug development. Its unique structure can be modified to create new therapeutic agents with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The iodine atom and carbamic acid benzyl ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between (R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester and related carbamic acid benzyl esters:

Key Observations:

- However, the piperidine derivative’s cyclic structure may confer greater conformational rigidity compared to the ethyl chain in the target compound .

- Benzyl Ester Stability : All listed compounds utilize the benzyl ester group, which offers stability under acidic and reductive conditions compared to methyl or ethyl esters. This feature is critical in multi-step syntheses .

- Chirality : The R-configuration in the target compound and Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester highlights their utility in enantioselective synthesis or targeted biological interactions .

Biological Activity

(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by the presence of an iodine atom and a carbamic acid benzyl ester moiety, facilitates various biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It includes:

- A carbamic acid functional group.

- A benzyl ester that enhances lipophilicity.

- An iodine atom , which may play a crucial role in reactivity and biological interactions.

The biological activity of (R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom can facilitate radiolabeling for tracking biological processes, while the carbamic acid moiety may enhance binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation: It may interact with receptors to modulate physiological responses.

Biological Activity

Research indicates that (R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester exhibits various biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against specific pathogens.

- Anticancer Potential: The compound has been explored for its effects on cancer cell lines, showing promise in inhibiting cell proliferation.

Case Studies

-

Antimicrobial Study:

- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at certain concentrations.

-

Anticancer Activity:

- In vitro assays demonstrated that (R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester inhibited the growth of breast cancer cells (MDA-MB-231) by inducing apoptosis. The mechanism involved the activation of caspase pathways.

Comparison with Similar Compounds

The biological activity of (R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester can be compared with other halogenated carbamates:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-(2-Bromo-1-methyl-ethyl)-carbamic acid benzyl ester | Bromo Structure | Moderate antimicrobial activity |

| (R)-(2-Chloro-1-methyl-ethyl)-carbamic acid benzyl ester | Chloro Structure | Lower anticancer potential |

| (R)-(2-Fluoro-1-methyl-ethyl)-carbamic acid benzyl ester | Fluoro Structure | Minimal enzyme inhibition |

Synthesis and Applications

The synthesis of (R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester typically involves nucleophilic substitution reactions where the iodine atom can be replaced or modified to enhance biological activity.

Potential Applications:

- Drug Development: Its unique structure allows for modifications that could lead to new therapeutic agents targeting specific diseases.

- Biological Probes: The compound can serve as a probe in enzyme activity studies or metabolic tracking due to its radiolabeling capability.

Q & A

Q. What are the optimal synthetic routes for (R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester?

The synthesis typically involves:

- Step 1 : Preparation of the iodinated precursor via nucleophilic substitution, using reagents like iodine and polystyrene-triphenylphosphine (to minimize side reactions) .

- Step 2 : Carbamate formation via reaction with benzyl chloroformate under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Critical parameters : Temperature (0–25°C), solvent choice (dichloromethane or acetonitrile), and reaction time (12–24 hours) .

- Purification : Column chromatography with light petroleum:EtOAc (2:1) or HPLC for high-purity yields .

Q. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?

- Use chiral auxiliaries or enantioselective catalysts during key steps (e.g., iodination or carbamate coupling) .

- Monitor stereochemistry via polarimetry ([α]D measurements) and confirm with chiral HPLC or NMR analysis of diastereomeric derivatives .

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation : H/C NMR (e.g., δH 0.86–0.91 ppm for CH(CH) groups) and IR spectroscopy (e.g., 1689 cm for C=O stretch) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (e.g., ESI-MS for molecular ion validation) .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- The iodine atom acts as a leaving group, enabling Suzuki-Miyaura or Ullmann-type couplings. For example, palladium-catalyzed coupling with aryl boronic acids can introduce aromatic moieties .

- Kinetic studies show iodine’s electronegativity stabilizes transition states, accelerating nucleophilic substitutions compared to bromo/chloro analogs .

Q. What strategies resolve contradictions in reported biological activity data for similar carbamates?

- Case study : Discrepancies in enzyme inhibition (e.g., acetylcholinesterase) may arise from stereochemical variations (R vs. S configurations). Validate via comparative assays using pure enantiomers .

- Methodological refinement : Use isothermal titration calorimetry (ITC) to quantify binding affinities, reducing variability from fluorescence-based assays .

Q. How can computational modeling predict metabolic pathways of this compound?

- Perform DFT calculations to identify reactive sites (e.g., carbamate cleavage or iodine displacement).

- Dock the compound into CYP450 enzyme active sites (e.g., CYP3A4) using software like AutoDock Vina to predict oxidation sites .

Experimental Design & Data Analysis

Designing a stability study under physiological conditions :

- Protocol : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Key findings : Benzyl esters are prone to hydrolysis; half-life can be extended by substituting the benzyl group with more stable moieties (e.g., p-nitrobenzyl) .

Analyzing enantiomer-specific biological effects :

- Approach : Synthesize both (R) and (S) enantiomers, then test in cell-based assays (e.g., cytotoxicity on cancer lines).

- Example : (R)-enantiomers of similar carbamates show 10-fold higher activity due to better fit in chiral enzyme pockets .

Safety & Handling

Q. What safety protocols are recommended given limited toxicological data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.